molecular formula C7H9N3O B12885113 5-Amino-2-propyloxazole-4-carbonitrile

5-Amino-2-propyloxazole-4-carbonitrile

Cat. No.: B12885113
M. Wt: 151.17 g/mol
InChI Key: XAOISNMAMAAAEF-UHFFFAOYSA-N
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Description

5-Amino-2-propyloxazole-4-carbonitrile is a heterocyclic compound with the molecular formula C7H9N3O. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The compound also features an amino group and a nitrile group, making it a versatile molecule in organic synthesis and various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-propyloxazole-4-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. For example, the reaction of 2-propyl-4-cyanobenzaldehyde with hydroxylamine hydrochloride can yield the desired oxazole compound through a series of intermediate steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of recyclable catalysts and environmentally friendly solvents, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-propyloxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxazole derivatives with additional functional groups, while reduction can produce amine derivatives .

Scientific Research Applications

5-Amino-2-propyloxazole-4-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Amino-2-propyloxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Amino-2-propyloxazole-4-carbonitrile include:

Uniqueness

What sets this compound apart is its specific combination of functional groups and the presence of the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

5-Amino-2-propyloxazole-4-carbonitrile is a heterocyclic compound belonging to the oxazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in medicine and research.

  • Molecular Formula : C7H8N4O
  • Molecular Weight : 164.16 g/mol
  • Structure : The compound features an oxazole ring with an amino group and a carbonitrile substituent, contributing to its reactivity and biological activity.

Research indicates that this compound interacts with various biological targets, primarily through:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism and signaling.
  • Antiviral Activity : Similar compounds in the oxazole family exhibit antiviral properties by interfering with viral replication mechanisms, particularly against viruses like human cytomegalovirus (HCMV) .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
AntiviralInhibits viral replication, particularly against HCMV.
AntimicrobialExhibits activity against various bacterial strains.
AnticancerShows potential in inhibiting cancer cell proliferation in vitro.
Enzyme InteractionModulates the activity of enzymes involved in metabolic processes.

Case Studies and Research Findings

  • Antiviral Studies : In vitro studies demonstrated that this compound significantly reduced HCMV replication in human foreskin fibroblast cells. The mechanism was attributed to the compound's ability to bind to viral DNA polymerase, inhibiting its function .
  • Antimicrobial Activity : A study assessed the compound's efficacy against a panel of bacterial strains, revealing moderate antibacterial properties with a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL .
  • Anticancer Potential : Research indicated that the compound could inhibit the growth of several cancer cell lines, including breast and colon cancer cells, through apoptosis induction and cell cycle arrest .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

  • Absorption : The compound is expected to be well absorbed due to its lipophilic nature.
  • Distribution : It shows significant tissue distribution, which may enhance its therapeutic efficacy.
  • Metabolism : Preliminary studies indicate that it undergoes hepatic metabolism, although specific metabolic pathways require further investigation.
  • Excretion : Primarily excreted via urine as metabolites.

Properties

IUPAC Name

5-amino-2-propyl-1,3-oxazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-2-3-6-10-5(4-8)7(9)11-6/h2-3,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOISNMAMAAAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(O1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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